molecular formula C17H16N4O4 B2533105 3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034241-22-8

3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2533105
CAS No.: 2034241-22-8
M. Wt: 340.339
InChI Key: GBNZNWTUSVHPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and an oxazolidine-2,4-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the quinoxaline derivative, which is then reacted with piperidine under specific conditions to form the intermediate. This intermediate is further reacted with oxazolidine-2,4-dione to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce various reduced forms of the compound .

Scientific Research Applications

3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and proteins, potentially disrupting cellular processes. The piperidine ring may enhance the compound’s binding affinity to its targets, while the oxazolidine-2,4-dione structure could contribute to its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is unique due to the combination of its three distinct moieties, which confer a range of chemical and biological properties.

Properties

IUPAC Name

3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-15-10-25-17(24)21(15)12-3-7-20(8-4-12)16(23)11-1-2-13-14(9-11)19-6-5-18-13/h1-2,5-6,9,12H,3-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNZNWTUSVHPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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